![molecular formula C24H34O2S2 B12524451 Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- CAS No. 663910-59-6](/img/structure/B12524451.png)
Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is a complex organic compound characterized by its unique structure, which includes phenolic groups and thioether linkages. This compound is known for its stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon-bromine bond, leading to the formation of the thioether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride.
Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitro-substituted phenols.
Applications De Recherche Scientifique
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Employed in the study of enzyme inhibition due to its ability to interact with thiol groups in proteins.
Medicine: Investigated for its potential antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
Industry: Utilized as an additive in lubricants and fuels to enhance their stability and performance.
Mécanisme D'action
The mechanism by which Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- exerts its effects involves the interaction of its phenolic and thioether groups with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the thioether linkages can interact with thiol groups in proteins, leading to enzyme inhibition. These interactions are crucial in its applications as a stabilizer and antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 2,2’-[1,2-ethanediylbis(nitrilomethylidyne)]bis[6-(1,1-dimethylethyl)-4-methyl-
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
Uniqueness
Phenol, 2,2’-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl- is unique due to its thioether linkages, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high stability and resistance to oxidative degradation.
Propriétés
Numéro CAS |
663910-59-6 |
|---|---|
Formule moléculaire |
C24H34O2S2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
2-tert-butyl-6-[2-(3-tert-butyl-2-hydroxy-5-methylphenyl)sulfanylethylsulfanyl]-4-methylphenol |
InChI |
InChI=1S/C24H34O2S2/c1-15-11-17(23(3,4)5)21(25)19(13-15)27-9-10-28-20-14-16(2)12-18(22(20)26)24(6,7)8/h11-14,25-26H,9-10H2,1-8H3 |
Clé InChI |
UUJSMYOPRQAQPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)SCCSC2=CC(=CC(=C2O)C(C)(C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
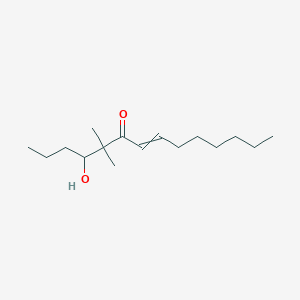
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

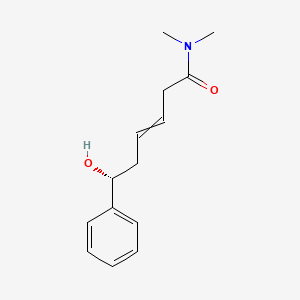
![2-[(Triphenylstannyl)sulfanyl]-1H-benzimidazole](/img/structure/B12524395.png)
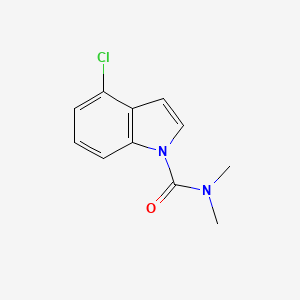
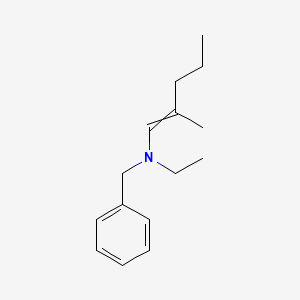

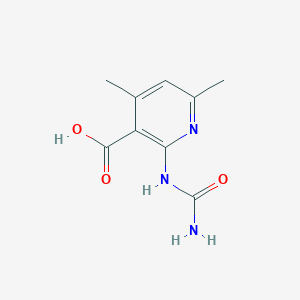
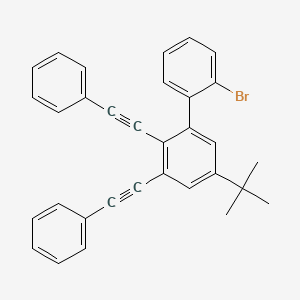
![N-[(1R)-1-(4-bromophenyl)ethyl]-4-chloro-3-nitropyridin-2-amine](/img/structure/B12524435.png)
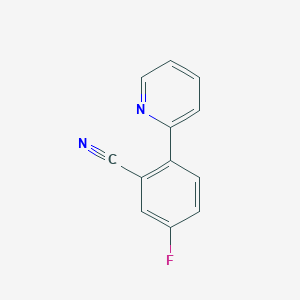
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
